FBPase-1 inhibitor-1

Descripción

Propiedades

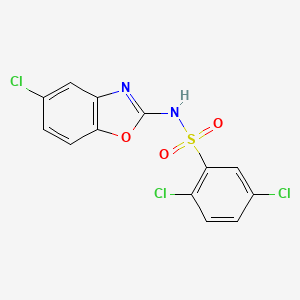

IUPAC Name |

2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXZHFCBNFFHRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fructose-1,6-bisphosphatase-1 (FBPase-1) Inhibitors: A Technical Guide on the Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] Its critical role in hepatic glucose production makes it a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes mellitus (T2DM), where excessive gluconeogenesis is a key pathological feature.[2][3][4] FBPase-1 inhibitors aim to reduce endogenous glucose production by directly modulating this enzyme's activity.[2] This document provides an in-depth technical overview of the mechanism of action of FBPase-1 inhibitors, summarizing quantitative data, detailing key experimental methodologies, and visualizing the complex biological interactions involved.

The Role of FBPase-1 in Gluconeogenesis

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate precursors, such as lactate, pyruvate, and glycerol.[5] This process is vital for maintaining blood glucose homeostasis during periods of fasting.[2] FBPase-1 catalyzes an irreversible step in this pathway, opposing the corresponding glycolytic enzyme, phosphofructokinase-1 (PFK-1).[6] The reciprocal regulation of these two enzymes is crucial for controlling the direction of glucose metabolism. Dysregulation leading to elevated FBPase-1 activity is a significant contributor to the hyperglycemia observed in T2DM.[2][7]

The signaling pathway below illustrates the central position of FBPase-1 in hepatic glucose metabolism.

References

- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gluconeogenesis in cancer cells – repurposing of a starvation-induced metabolic pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]

- 7. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to FBPase-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Fructose-1,6-bisphosphatase (FBPase-1), a key regulatory enzyme in the gluconeogenesis pathway, has emerged as a significant therapeutic target, particularly for the management of type 2 diabetes mellitus.[1][2][3] By catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), FBPase-1 plays a pivotal role in endogenous glucose production.[2] Its inhibition offers a direct mechanism to lower blood glucose levels, making the study of its inhibitors a fertile ground for drug discovery.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of FBPase-1 inhibitors, detailing experimental methodologies and visualizing key pathways to support ongoing research and development efforts.

The Landscape of FBPase-1 Inhibition: Binding Sites and Mechanisms

The regulation of FBPase-1 activity is a complex process involving multiple allosteric and competitive interactions. Inhibitors have been developed to target distinct sites on the enzyme, each with unique structural requirements for binding and efficacy.[5]

There are three primary binding sites for small molecule inhibitors of FBPase-1:

-

The Active Site: This site binds the endogenous substrate, fructose-1,6-bisphosphate (FBP), and the natural competitive inhibitor, fructose-2,6-bisphosphate.[5]

-

The Allosteric Site: This site binds the natural allosteric inhibitor, adenosine (B11128) monophosphate (AMP). Binding of AMP induces a conformational change from the active R-state to the inactive T-state of the enzyme.[5][6][7]

-

A 'Novel' Allosteric Site: Located at the interface between the four monomers of the enzyme, this site has been identified as a target for synthetic inhibitors like anilinoquinazolines and benzoxazole-2-benzene-sulfonamides.[5]

The majority of drug discovery efforts have focused on the development of allosteric inhibitors targeting the AMP binding site, aiming to mimic the natural regulatory mechanism of the enzyme.[4][8]

Structure-Activity Relationship (SAR) of FBPase-1 Inhibitors

The development of potent and selective FBPase-1 inhibitors is heavily reliant on understanding the intricate relationship between their chemical structure and biological activity. Extensive research has led to the identification of several key chemical scaffolds and the critical structural modifications that govern their inhibitory potency.

Thiazole-Based Inhibitors

Thiazole-containing compounds have been extensively investigated as allosteric inhibitors of FBPase-1.[6] SAR studies have revealed the importance of substituents on the aryl rings attached to the thiazole (B1198619) core.

| Compound | R1 | R2 | IC50 (µM) vs. Pig Kidney FBPase | Reference |

| 1b | H | H | 31.6 ± 1.6 | [6] |

| 4c | OCH3 | Cl | ~6 (5-fold better than 1b) | [6] |

| 10b (fragment) | - | - | 1.1 ± 0.1 | [6] |

Table 1: SAR of Thiazole-Based FBPase-1 Inhibitors. The inhibitory activity of thiazole derivatives against pig kidney FBPase is significantly influenced by substitutions on the phenyl rings.

Nitrostyrene (B7858105) Derivatives as Covalent Inhibitors

A series of nitrostyrene derivatives have been identified as covalent inhibitors that target a novel allosteric site involving cysteine 128 (C128).[9] The position and nature of substituents on the benzene (B151609) ring are critical for their inhibitory activity.

| Compound | Substituent Position | Substituent | IC50 (µM) | Key Findings | Reference |

| HS36 | R2 (meta) & R3 | Cl (R2), Br (R3) | 0.15 | Most potent in the series. | [9] |

| - | R2 (meta) | F, Cl, OCH3, CF3, OH, COOH, or 2-nitrovinyl | - | 4.5-55 fold increase in activity compared to para-substituted analogues. | [9] |

Table 2: SAR of Nitrostyrene-Based FBPase-1 Inhibitors. The inhibitory potency of nitrostyrene derivatives is highly dependent on the substitution pattern on the benzene ring, with meta-substitution being particularly favorable.

Benzoxazole Benzenesulfonamides

This class of inhibitors has been identified through high-throughput screening and binds to the 'novel' allosteric site.[5] A specific benzoxazolo-sulfonamide compound has been shown to block human FBPase-1 enzymatic activity.

| Compound | IC50 (µM) vs. Human FBPase-1 | Ki (µM) | Cellular IC50 (µM) in Rat Hepatoma Cells | Reference |

| FBPase-1 Inhibitor (Cayman) | 3.4 | 1.1 | 6.6 | [10] |

Table 3: Activity of a Benzoxazole Benzenesulfonamide FBPase-1 Inhibitor. This compound demonstrates potent inhibition of FBPase-1 at both the enzymatic and cellular levels.

AMP Mimetics and Prodrugs

Early efforts in FBPase-1 inhibitor design focused on creating analogues of the natural allosteric inhibitor, AMP.[4] While potent inhibitors were developed, they often suffered from poor pharmacokinetic profiles.[3] This led to the development of prodrug strategies, such as CS-917 (MB06322), to improve oral bioavailability.[4][11]

| Compound | Active Metabolite | IC50 (nM) | Key Feature | Reference |

| CS-917 (MB06322) | MB05032 | 16 | Oral prodrug | [11] |

Table 4: Activity of an AMP Mimetic Prodrug. The prodrug approach successfully delivered a potent FBPase-1 inhibitor in vivo.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of FBPase-1 inhibitors.

FBPase-1 Inhibition Assay (Coupled-Enzyme Assay)

This is the most common in vitro method to determine the inhibitory activity of compounds against FBPase-1.[5][6]

Principle: The activity of FBPase-1 is measured spectrophotometrically by coupling the production of fructose-6-phosphate to the reduction of NADP⁺ to NADPH via the enzymes phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored at 340 nm.[5]

Reagents:

-

Assay Buffer: 0.2 M Tris, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5[6]

-

NADP⁺ solution: 0.2 mM[5]

-

Coupling enzymes: Phosphoglucose isomerase (1.4 units) and glucose-6-phosphate dehydrogenase (0.5 units)[5]

-

Substrate: Fructose-1,6-bisphosphate (FBP) solution (e.g., 70 µM)[5]

-

Purified FBPase-1 enzyme (e.g., 9 ng)[5]

-

Test inhibitor at various concentrations

Procedure:

-

In a cuvette, mix the assay buffer, NADP⁺ solution, coupling enzymes, and the test inhibitor.

-

Add the purified FBPase-1 enzyme to the mixture and equilibrate at 30°C.

-

Initiate the reaction by adding the FBP substrate.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Glucose Production Assay

This assay evaluates the ability of inhibitors to block gluconeogenesis in a cellular context.[10][12]

Principle: Hepatoma cells are cultured under conditions that promote gluconeogenesis (e.g., nutrient starvation and provision of gluconeogenic precursors like lactate (B86563) and pyruvate). The amount of glucose produced and secreted into the medium is measured in the presence and absence of the test inhibitor.

Cell Line: Rat hepatoma cells (e.g., H4IIE)

Procedure:

-

Seed hepatoma cells in culture plates and allow them to adhere.

-

Induce gluconeogenesis by starving the cells of glucose and providing a medium containing lactate and pyruvate.

-

Treat the cells with various concentrations of the test inhibitor.

-

Incubate for a defined period (e.g., 3 hours).[12]

-

Collect the culture medium.

-

Measure the glucose concentration in the medium using a commercially available glucose assay kit.

-

Calculate the percentage of inhibition of glucose production and determine the IC50 value.

Visualizing the Core Concepts

Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in FBPase-1 inhibitor research.

Caption: The role of FBPase-1 in the gluconeogenesis pathway and its inhibition.

Caption: A typical workflow for the screening and development of FBPase-1 inhibitors.

Caption: The mechanism of allosteric inhibition of FBPase-1 by AMP or synthetic inhibitors.

Conclusion

The systematic exploration of the structure-activity relationships of FBPase-1 inhibitors has yielded a diverse array of chemical entities with potent inhibitory activities. From AMP mimetics to covalent allosteric inhibitors, the field continues to evolve, driven by a deeper understanding of the enzyme's structure and regulatory mechanisms. The detailed experimental protocols and visualized pathways presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel FBPase-1 inhibitors. Continued efforts in this area hold the promise of delivering new and effective therapeutic options for metabolic diseases, particularly type 2 diabetes.

References

- 1. Fructose-1,6-bisphosphatase Inhibitors: A Review of Recent (2000- 2017) Advances and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. apexbt.com [apexbt.com]

A Technical Guide to the Discovery and Synthesis of Novel Fructose-1,6-bisphosphatase (FBPase-1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: FBPase-1 as a Therapeutic Target

Fructose-1,6-bisphosphatase (FBPase-1) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (B1210287) (F6P) and inorganic phosphate.[1][2] In metabolic diseases such as type 2 diabetes, the overactivity of hepatic FBPase-1 contributes significantly to excessive endogenous glucose production (EGP) and resulting hyperglycemia.[3][4] Consequently, inhibiting FBPase-1 is a promising therapeutic strategy for lowering blood glucose levels.[5][6]

Beyond diabetes, FBPase-1 has emerged as a key player in oncology. Many cancer cells exhibit downregulated FBPase-1 expression, which promotes a metabolic shift towards aerobic glycolysis (the Warburg effect), facilitating tumor growth.[1][7] FBPase-1 also interacts with and inhibits hypoxia-inducible factors (HIFs) and participates in signaling pathways like Wnt/β-catenin and mTOR, further linking it to cell proliferation and survival.[7][8] The discovery of potent and selective FBPase-1 inhibitors is therefore a significant goal in modern drug development, with potential applications in both metabolic disorders and cancer.[6][7]

FBPase-1 Signaling and Regulatory Pathways

FBPase-1 is a central control point in glucose homeostasis. Its activity is tightly regulated by allosteric effectors. The primary natural allosteric inhibitor is adenosine (B11128) monophosphate (AMP), which signals a low energy state in the cell, thereby shutting down the energy-consuming process of gluconeogenesis.[7][9] Fructose-2,6-bisphosphate (F2,6-BP) is another potent competitive inhibitor.[2][10] The enzyme's role extends beyond metabolism, influencing key cancer-related pathways.

References

- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of recombinant fructose-1,6-bisphosphatase gene mutations: evidence of inhibition/activation of FBPase protein by gene mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FBP1 fructose-bisphosphatase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Allosteric Inhibition of Fructose-1,6-bisphosphatase-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the allosteric inhibition of fructose-1,6-bisphosphatase-1 (FBPase-1), a key regulatory enzyme in gluconeogenesis. Understanding the mechanisms of allosteric inhibition is crucial for the development of therapeutic agents targeting metabolic diseases, particularly type 2 diabetes. This document details the primary allosteric inhibitors, presents quantitative binding data, outlines detailed experimental protocols for their characterization, and visualizes the key regulatory pathways and experimental workflows.

Core Concepts in FBPase-1 Allosteric Inhibition

FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a critical rate-limiting step in the synthesis of glucose. Its activity is tightly regulated by allosteric effectors, which bind to sites distinct from the active site, inducing conformational changes that modulate catalytic activity. The primary natural allosteric inhibitors are adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate (Fru-2,6-P2).[1] The binding of these inhibitors promotes a transition from the active R-state (relaxed) to the inactive T-state (tense) conformation of the tetrameric enzyme.[2]

AMP , a signal of low cellular energy, binds to a distinct allosteric site, causing a significant conformational change that inhibits the enzyme.[1] Fru-2,6-P2 , on the other hand, is a potent inhibitor that binds to the active site but exhibits allosteric properties, including synergistic inhibition with AMP.[3][4] This synergism means that the presence of one inhibitor enhances the inhibitory effect of the other, allowing for fine-tuned regulation of gluconeogenesis in response to the cell's metabolic status.[3]

Beyond these natural regulators, significant research has focused on the discovery and development of synthetic allosteric inhibitors with therapeutic potential. These efforts have yielded several classes of small molecules that target the AMP allosteric site or other novel allosteric pockets on the enzyme.

Quantitative Data on Allosteric Inhibitors

The following table summarizes the inhibitory potency (IC50 and Ki values) of key natural and synthetic allosteric inhibitors of FBPase-1 from various species. This data is essential for comparing the efficacy of different compounds and for structure-activity relationship (SAR) studies.

| Inhibitor Class | Compound | Species/Enzyme Source | IC50 (µM) | Ki (µM) | Notes |

| Natural Inhibitors | AMP | Rat Liver | - | - | Synergistic with Fru-2,6-P2.[2] |

| AMP | Pig Kidney | 1.3 | - | Control in assays.[5] | |

| AMP | Human Liver | 9.7 | - | Control in assays.[5] | |

| AMP | T. s. elegans (control) | 11.8 | - | I50 value.[6] | |

| AMP | T. s. elegans (anoxic) | 8.3 | - | I50 value.[6] | |

| Fructose-2,6-bisphosphate | Rat Liver | - | 0.5 | Competitive inhibitor with allosteric properties.[2] | |

| Anilinoquinazolines | Compound 1 | Human | 0.25 | - | Binds to a novel allosteric site. |

| Benzoxazole Benzenesulfonamides | Compound 1 | FBPase-1 | - | 1.1 | Exhibits a distinct binding mode. |

| Indole Derivatives | Compound 15 | Pig Kidney | 1.5 | - | Achyrofuran analog.[5] |

| Compound 15 | Human Liver | 8.1 | - | Achyrofuran analog.[5] | |

| Compound 16 | Pig Kidney | 5.0 | - | Achyrofuran analog.[5] | |

| Compound 16 | Human Liver | 6.0 | - | Achyrofuran analog.[5] | |

| Compound 22f | FBPase | sub-micromolar | - | N-acylsulfonamide moiety. | |

| Compound 22g | FBPase | sub-micromolar | - | N-acylsulfonamide moiety. | |

| Pseudo-tetrapeptides | OC252-324 | FBPase | 1.87 | - | I0.5 value; cooperative inhibition.[7] |

| OC252-324 (with 1.5 µM AMP) | FBPase | 0.63 | - | Synergistic inhibition.[7] | |

| OC252-324 (with 0.45 µM Fru-2,6-P2) | FBPase | 0.48 | - | Synergistic inhibition.[7] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of enzyme inhibitors. The following sections provide step-by-step methodologies for key assays used to characterize FBPase-1 allosteric inhibitors.

Coupled Enzyme Spectrophotometric Assay

This is the most common method for determining the kinetic parameters of FBPase-1 inhibition. The activity of FBPase-1 is coupled to the reduction of NADP+, which can be monitored by the change in absorbance at 340 nm.

Principle: FBPase-1 converts fructose-1,6-bisphosphate to fructose-6-phosphate (F6P). F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH production is directly proportional to the FBPase-1 activity.

Materials:

-

Assay Buffer: 0.2 M Tris-HCl, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5.[5]

-

Fructose-1,6-bisphosphate (FBP) solution (e.g., 10 mM stock).

-

NADP+ solution (e.g., 10 mM stock).

-

Phosphoglucose isomerase (PGI) (e.g., 100 units/mL).

-

Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 50 units/mL).

-

Purified FBPase-1 enzyme.

-

Test inhibitor compound at various concentrations.

-

96-well microplate or quartz cuvettes.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube or directly in the wells of a microplate, prepare a reaction mix containing the following components (example volumes for a 200 µL final reaction volume):

-

Pre-incubation: Incubate the reaction mix at a constant temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate and for any interaction between the inhibitor and the enzyme to occur.[5]

-

Initiate Reaction: Start the reaction by adding FBP solution (e.g., 14 µL of a 1 mM solution to give a final concentration of 70 µM).[5]

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for a set period (e.g., 5-60 minutes), taking readings at regular intervals (e.g., every 30 seconds).[1][9]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the kinetic trace.

-

Plot the initial velocity against the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Fluorescence Competition Assay

This assay is used to determine if a test compound binds to the AMP allosteric site by measuring its ability to displace a fluorescent AMP analog, 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate (TNP-AMP).

Principle: TNP-AMP exhibits low fluorescence in an aqueous solution but shows a significant increase in fluorescence upon binding to the hydrophobic allosteric site of FBPase-1. A compound that also binds to this site will compete with TNP-AMP, leading to its displacement and a corresponding decrease in fluorescence intensity.

Materials:

-

Assay Buffer: e.g., 50 mM HEPES, 150 mM KCl, 5 mM MgCl₂, pH 7.5.

-

Purified FBPase-1 enzyme.

-

TNP-AMP solution (e.g., 1 mM stock in DMSO).

-

Test inhibitor compound at various concentrations.

-

Fluorometer with excitation and emission wavelengths suitable for TNP-AMP (e.g., Ex: 408 nm, Em: 542 nm).

Procedure:

-

Prepare Enzyme-TNP-AMP Complex: In a microcuvette or the well of a black microplate, mix purified FBPase-1 with a concentration of TNP-AMP that results in a measurable fluorescence signal (typically in the low micromolar range). The final concentration of TNP-AMP should ideally be at or below its Kd for FBPase-1 to ensure sensitivity.

-

Pre-incubation: Allow the FBPase-1 and TNP-AMP to incubate for a sufficient time to reach binding equilibrium (e.g., 10-15 minutes at room temperature).

-

Measure Baseline Fluorescence: Measure the initial fluorescence of the enzyme-TNP-AMP complex.

-

Add Inhibitor: Add increasing concentrations of the test inhibitor to the enzyme-TNP-AMP complex.

-

Incubate and Measure: After each addition of the inhibitor, allow the mixture to incubate for a period to reach a new equilibrium, and then measure the fluorescence intensity.

-

Data Analysis:

-

Calculate the percentage of fluorescence quenching at each inhibitor concentration relative to the initial fluorescence.

-

Plot the percentage of quenching against the inhibitor concentration.

-

Fit the data to a competition binding equation to determine the IC50 or Ki value for the inhibitor.

-

X-ray Crystallography of FBPase-1-Inhibitor Complex

This powerful technique provides high-resolution structural information on how an allosteric inhibitor binds to FBPase-1, revealing the specific amino acid interactions and the conformational changes induced upon binding.

Principle: A purified FBPase-1 protein is co-crystallized with the allosteric inhibitor, or the inhibitor is soaked into pre-formed apo-enzyme crystals. The resulting crystals are then exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the three-dimensional structure of the protein-inhibitor complex can be determined.

General Methodology:

-

Protein Expression and Purification:

-

Express recombinant FBPase-1 (e.g., human or pig kidney) in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using a series of chromatographic steps (e.g., affinity, ion-exchange, and size-exclusion chromatography). Protein purity should be >95% as assessed by SDS-PAGE.[8]

-

-

Crystallization:

-

Co-crystallization: Mix the purified FBPase-1 with a molar excess of the allosteric inhibitor. Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (precipitants, pH, salts, and temperature).

-

Soaking: Grow crystals of apo-FBPase-1. Prepare a solution of the inhibitor in a cryo-protectant solution and soak the apo-crystals in this solution for a defined period (minutes to hours).

-

-

Data Collection:

-

Mount a single, well-diffracting crystal and flash-cool it in a stream of liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement, using a known FBPase-1 structure as a search model.

-

Build the model of the FBPase-1-inhibitor complex into the electron density map and refine the structure to obtain a final, high-resolution model with good stereochemistry.

-

-

Structural Analysis:

-

Analyze the binding pose of the inhibitor in the allosteric site.

-

Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the protein.

-

Compare the structure of the inhibitor-bound complex to the apo-enzyme or other liganded structures to understand the conformational changes induced by inhibitor binding.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of FBPase-1 allosteric inhibition.

Allosteric Regulation of FBPase-1 Signaling Pathway

Caption: Allosteric regulation of FBPase-1 and PFK-1.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining IC50 using a coupled enzyme assay.

Logical Relationship of Synergistic Inhibition

Caption: Synergistic inhibition of FBPase-1 by AMP and Fru-2,6-P2.

References

- 1. store.genprice.com [store.genprice.com]

- 2. Inhibition of fructose-1,6-bisphosphatase by a new class of allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Synergistic Inhibition of Fructose 1,6-Bisphosphatase by Fructose 2,6-Bisphosphate and Adenosine Monophosphate in Round Spermatids of Rats: (fructose 1, 6-bisphosphatase/AMP/fructose 2, 6-bisphosphate/spermatids/rats) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Activity of the Metal-independent Fructose-1,6-bisphosphatase YK23 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Central Cavity of Fructose-1,6-bisphosphatase and the Evolution of AMP/Fructose 2,6-bisphosphate Synergism in Eukaryotic Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]

An In-depth Technical Guide to Natural Product Inhibors of Fructose-1,6-bisphosphatase (FBPase-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructose-1,6-bisphosphatase (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1] Its critical role in glucose homeostasis makes it a compelling therapeutic target, particularly for metabolic diseases such as type 2 diabetes, where excessive hepatic glucose production is a key pathological feature.[2][3] Natural products have historically been a rich source of novel pharmacophores and enzyme inhibitors. This technical guide provides a comprehensive overview of identified natural product inhibitors of FBPase-1, detailing their sources, inhibitory activities, and the experimental protocols for their discovery and characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel FBPase-1 inhibitors.

Introduction to FBPase-1 as a Therapeutic Target

FBPase-1 is a key regulatory node in the gluconeogenesis pathway, which is primarily active in the liver and kidneys.[4][5] In type 2 diabetes, the normal suppression of gluconeogenesis by insulin (B600854) is impaired, leading to persistent hyperglycemia. By inhibiting FBPase-1, it is possible to reduce the rate of hepatic glucose production, thereby lowering blood glucose levels.[3] The enzyme is subject to allosteric regulation by endogenous molecules such as AMP, which acts as an inhibitor.[2] This natural regulatory mechanism provides a strong rationale for the development of small molecule inhibitors that can mimic this effect.

Natural Product Inhibitors of FBPase-1

A number of natural products have been identified as scaffolds for the development of FBPase-1 inhibitors. The following table summarizes the quantitative data for notable examples.

| Natural Product Scaffold | Source Organism | Compound | Target Enzyme | IC50 (µM) |

| Achyrofuran (B1244928) | Achyrocline satureoides | Compound 15 (synthetic derivative) | Pig Kidney FBPase | 1.5 |

| Compound 15 (synthetic derivative) | Human Liver FBPase | 8.1 | ||

| Compound 16 (synthetic derivative) | Pig Kidney FBPase | 5.0 | ||

| Compound 16 (synthetic derivative) | Human Liver FBPase | 6.0 | ||

| (+)-Usnic Acid | Epiphytic Lichens | (+)-Usnic Acid | Human Liver FBPase | 370 |

| (+)-Usnic Acid | Pig Kidney FBPase | 930 |

Experimental Protocols

The discovery and characterization of natural product inhibitors of FBPase-1 involve a multi-step process, from the initial extraction of natural products to the detailed enzymatic and biochemical characterization of purified active compounds.

Bioassay-Guided Isolation of FBPase-1 Inhibitors

Bioassay-guided fractionation is a common strategy to identify active compounds from a complex natural product extract.[2][5]

-

Crude Extraction: The source material (e.g., plant, marine sponge, or fungal culture) is first homogenized and extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).[6][7]

-

Initial Screening: The crude extract is tested for inhibitory activity against FBPase-1 using a high-throughput screening assay.

-

Fractionation: If the crude extract shows activity, it is subjected to chromatographic separation (e.g., column chromatography) to yield a series of fractions with decreasing complexity.[7]

-

Iterative Screening and Fractionation: Each fraction is then tested for FBPase-1 inhibitory activity. The most active fractions are selected for further rounds of separation and screening until a pure, active compound is isolated.

Detailed Protocol for FBPase-1 Coupled-Enzyme Inhibition Assay

This assay measures the activity of FBPase-1 by coupling the production of its product, fructose-6-phosphate, to the reduction of NADP+, which can be monitored spectrophotometrically at 340 nm.[1][8]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM Mn²⁺

-

FBPase-1 enzyme

-

Fructose-1,6-bisphosphate (F1,6BP) substrate

-

Coupling enzymes:

-

Phosphoglucose isomerase (PGI)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

-

NADP⁺

-

Natural product inhibitor (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture (without substrate): In each well of a 96-well plate, add the following components to the assay buffer:

-

PGI (5 units/mL)

-

G6PDH (2 units/mL)

-

NADP⁺ (0.3 mM)

-

FBPase-1 (50 nM)

-

Varying concentrations of the natural product inhibitor. Include a control with no inhibitor.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction: Add F1,6BP (final concentration of 15 µM) to each well to start the reaction.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Experimental Workflows

FBPase-1 in the Gluconeogenesis Pathway

FBPase-1 is a key regulatory point in the gluconeogenesis pathway, which synthesizes glucose from non-carbohydrate precursors. Its activity is tightly controlled to maintain glucose homeostasis.

Caption: The role of FBPase-1 in the gluconeogenesis pathway and its inhibition.

Experimental Workflow for Screening Natural Product Inhibitors

The following diagram illustrates a typical workflow for the screening and identification of novel FBPase-1 inhibitors from natural sources.

Caption: A generalized workflow for the discovery of natural product FBPase-1 inhibitors.

Conclusion

The exploration of natural products for the inhibition of FBPase-1 presents a promising avenue for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The scaffolds identified to date, such as achyrofuran and (+)-usnic acid, provide a foundation for further medicinal chemistry efforts to optimize potency and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide offer a systematic approach for the continued discovery and characterization of new FBPase-1 inhibitors from the vast chemical diversity of the natural world. Continued research in this area is crucial for expanding the therapeutic arsenal (B13267) against metabolic diseases.

References

- 1. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis [mdpi.com]

- 4. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 5. Metabolite Profiling and Bioassay-Guided Fractionation of Zataria multiflora Boiss. Hydroethanolic Leaf Extracts for Identification of Broad-Spectrum Pre and Postharvest Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tufts.primo.exlibrisgroup.com [tufts.primo.exlibrisgroup.com]

- 7. Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans [mdpi.com]

In Silico Quest for FBPase-1 Inhibitors: A Technical Guide to Scaffold Discovery

For Researchers, Scientists, and Drug Development Professionals

Fructose-1,6-bisphosphatase (FBPase-1), a rate-limiting enzyme in gluconeogenesis, has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes.[1][2][3] The overproduction of glucose via gluconeogenesis is a key factor in the hyperglycemia characteristic of this disease.[2][3] Inhibition of FBPase-1 offers a promising strategy to control blood glucose levels by directly targeting hepatic glucose production.[2][4] This technical guide provides an in-depth overview of the core principles and methodologies employed in the in silico screening and identification of novel inhibitor scaffolds for FBPase-1.

The Landscape of FBPase-1 Inhibition: An Overview

FBPase-1 is an allosteric enzyme with multiple binding sites that can be targeted for inhibition.[5][6] These include the active site, the allosteric site where the natural inhibitor AMP binds, and a "novel" allosteric site at the interface between the four monomers.[5] The discovery of small-molecule inhibitors has been advanced through various computational strategies, including virtual high-throughput screening (vHTS), pharmacophore-based screening, and molecular docking of large compound libraries, including natural products.[5][6][7][8] These approaches have successfully identified several classes of FBPase-1 inhibitors with diverse chemical scaffolds.

Identified FBPase-1 Inhibitor Scaffolds and Their Potency

In silico screening campaigns, followed by experimental validation, have yielded a variety of inhibitor scaffolds with inhibitory concentrations (IC50) in the micromolar to nanomolar range. The following tables summarize the quantitative data for some of the most promising scaffolds identified to date.

| Scaffold/Compound | Target Species | IC50 (µM) | Screening Method | Reference |

| Thiazole Derivatives | ||||

| Compound 4c | Pig Kidney FBPase | ~5x better than 1b | Virtual High-Throughput Screening | [6] |

| Compound 10b | Pig Kidney FBPase | 1.1 ± 0.1 | Fragment-Based Drug Design | [6] |

| Benzimidazole (B57391) Scaffold | ||||

| Compound [I]/45 | FBPase | 2.08 | Dual-Ligand Molecular Docking | [4][9] |

| Achyrofuran Analogs | ||||

| Compound 15 | Pig Kidney FBPase | 1.5 | In Silico Docking of Natural Products | [5] |

| Compound 15 | Human Liver FBPase | 8.1 | In Silico Docking of Natural Products | [5] |

| Compound 16 | Pig Kidney FBPase | 5.0 | In Silico Docking of Natural Products | [5] |

| Compound 16 | Human Liver FBPase | 6.0 | In Silico Docking of Natural Products | [5] |

| Miscellaneous Scaffolds | ||||

| Compound H27 | Human Liver FBPase | 5.3 | Pharmacophore-Based Virtual Screening | [7] |

| Compound H29 | Human Liver FBPase | 2.5 | Rational Design based on H27 | [7] |

| FBPase-1 inhibitor-1 | FBPase-1 | 3.4 (MG), 4.0 | Not Specified | [10] |

| Disulfiram Derivatives | FBPase | Potent Inhibition | Covalent Docking | [11][12] |

| Butane-2,3-diyl diacetate | Human Liver FBPase | Binding Energy: -5.4 kcal/mol | Virtual Screening of Natural Products | [13][14] |

Key Experimental Protocols for Inhibitor Validation

The validation of computationally identified hits is a critical step in the drug discovery process. The following are detailed methodologies for key experiments cited in the discovery of FBPase-1 inhibitors.

FBPase-1 Activity Assay (Colorimetric)

This assay measures the enzymatic activity of FBPase-1 by quantifying the production of fructose-6-phosphate (B1210287) (F6P).[15][16][17]

Principle: FBPase-1 hydrolyzes fructose-1,6-bisphosphate to F6P and inorganic phosphate. The F6P is then used in a coupled enzyme reaction that reduces a chromophore, resulting in a colorimetric signal that can be measured at an absorbance of 450 nm.[15][17]

Protocol:

-

Sample Preparation: Prepare tissue or cell lysates in FBP Assay Buffer. Centrifuge to remove insoluble material.[15]

-

Reaction Setup: In a 96-well plate, add the sample to be tested. For each sample, prepare a parallel well for background control.[15]

-

Reaction Initiation: Add the Reaction Mix (containing substrate and coupling enzymes) to the sample wells and a Background Control Mix to the background control wells.[15]

-

Measurement: Measure the absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.[15]

-

Calculation: The FBPase-1 activity is determined by subtracting the background reading from the sample reading and comparing it to a standard curve.[15]

Oral Pyruvate (B1213749) Tolerance Test (OPTT)

This in vivo assay assesses the effect of an inhibitor on gluconeogenesis in animal models.[4][9]

Principle: Pyruvate is a key substrate for gluconeogenesis. Administration of a pyruvate load will lead to an increase in blood glucose levels. An effective FBPase-1 inhibitor will suppress this increase by blocking gluconeogenesis.[4]

Protocol:

-

Animal Preparation: Fast ICR mice overnight.

-

Compound Administration: Administer the test compound (e.g., Compound [I]/45) or vehicle control orally. A positive control such as metformin (B114582) is also used.[4][9]

-

Pyruvate Challenge: After a set time (e.g., 30 minutes), administer a pyruvate solution orally.

-

Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the pyruvate challenge.[4]

-

Analysis: Compare the blood glucose profiles of the compound-treated group to the vehicle and positive control groups. A significant reduction in the glucose excursion indicates inhibition of gluconeogenesis.[4]

Visualizing the Path to Discovery

Diagrams are essential for illustrating the complex relationships in biological pathways and experimental workflows.

Caption: FBPase-1's central role in regulating gluconeogenesis and glycolysis.

Caption: A typical workflow for the discovery of FBPase-1 inhibitors.

Caption: Logical progression of a drug discovery campaign for FBPase-1.

Conclusion and Future Directions

The application of in silico screening techniques has proven to be a powerful and efficient strategy for the identification of novel FBPase-1 inhibitor scaffolds. The diverse range of identified chemical starting points provides a solid foundation for further drug development efforts. Future work will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these lead compounds. The continued integration of computational methods with experimental validation will undoubtedly accelerate the discovery of new and effective therapeutics for the treatment of type 2 diabetes and other metabolic disorders.

References

- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]

- 5. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico screening of a novel scaffold for fructose-1,6-bisphosatase (FBPase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Screening and Identification of Antidiabetic Inhibitors Sourced from Phytochemicals of Philippine Plants against Four Protein Targets of Diabetes (PTP1B, DPP-4, SGLT-2, and FBPase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel fructose-1,6-bisphosphatase inhibitors bearing benzimidazole scaffold using a dual-ligand molecular docking model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Virtual screening, molecular docking, molecular dynamics, and MM-GBSA approaches identify prospective fructose-1,6-bisphosphatase inhibitors from pineapple for diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]

- 16. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]

- 17. 亞旭生物科技 [abscience.com.tw]

Fructose-1,6-bisphosphatase-1 (FBPase-1): A Pivotal Regulator in Gluconeogenesis and a Therapeutic Target in Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fructose-1,6-bisphosphatase-1 (FBPase-1), a rate-limiting enzyme in the gluconeogenic pathway, has emerged as a critical node in metabolic regulation and a high-value target for therapeutic intervention in type 2 diabetes (T2D). This enzyme catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a key irreversible step in the synthesis of glucose from non-carbohydrate precursors. In T2D, excessive endogenous glucose production (EGP), primarily from hepatic gluconeogenesis, is a major contributor to hyperglycemia.[1][2] FBPase-1's central role in this process makes its inhibition a direct and promising strategy to ameliorate high blood glucose levels.[3][4] Beyond its canonical enzymatic function, recent evidence has uncovered non-enzymatic roles for FBPase-1, including the modulation of insulin (B600854) signaling pathways, further highlighting its multifaceted involvement in metabolic homeostasis. This guide provides a comprehensive technical overview of FBPase-1's function, regulation, and its intricate relationship with T2D, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

The Core Role of FBPase-1 in Gluconeogenesis

Gluconeogenesis is the metabolic pathway responsible for generating glucose from substrates such as lactate, glycerol, and glucogenic amino acids. This process is vital for maintaining blood glucose levels during periods of fasting. FBPase-1, encoded by the FBP1 gene, governs one of the three irreversible steps of this pathway.[5][6] Its activity is tightly controlled to prevent futile cycling with the opposing glycolytic enzyme, phosphofructokinase-1 (PFK-1).[7][8]

The indispensable nature of FBPase-1 is underscored by the clinical manifestations of its genetic deficiency, a rare metabolic disorder.[9] Patients with mutations in the FBP1 gene suffer from impaired gluconeogenesis, leading to life-threatening episodes of fasting-induced hypoglycemia, ketosis, and lactic acidosis.[10][11][12] This condition directly demonstrates the enzyme's critical function in glucose production.

Regulation of FBPase-1 Activity

The activity of FBPase-1 is meticulously regulated at multiple levels, including allosteric modulation and transcriptional control, to respond to the cell's energy status and hormonal signals.

Allosteric Regulation

FBPase-1 is a homotetrameric enzyme that exhibits allosteric behavior.[13] Its activity is potently inhibited by:

-

Adenosine Monophosphate (AMP): High levels of AMP signal a low-energy state in the cell, necessitating the activation of ATP-producing pathways like glycolysis and the inhibition of energy-consuming pathways like gluconeogenesis. AMP binds to an allosteric site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[7][8][13]

-

Fructose-2,6-bisphosphate (F-2,6-BP): This molecule is a powerful allosteric inhibitor of FBPase-1 and an activator of PFK-1. Its levels are controlled by the bifunctional enzyme PFK-2/FBPase-2, which is in turn regulated by hormones like insulin and glucagon.[7] This mechanism provides a key hormonal switch between glycolysis and gluconeogenesis.

Conversely, high concentrations of ATP inhibit PFK-1, thereby favoring gluconeogenesis.[7] This intricate allosteric control ensures that glucose synthesis is active only when cellular energy is abundant.

References

- 1. Increased glucose production in mice overexpressing human fructose-1,6-bisphosphatase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fructose-1,6-bisphosphatase inhibitors: A new valid approach for management of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutational analysis of fructose-1,6-bis-phosphatase FBP1 indicates partially independent functions in gluconeogenesis and sensitivity to genotoxic stress [microbialcell.com]

- 6. Unraveling the Regulation of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Orphanet: Fructose-1,6-bisphosphatase deficiency [orpha.net]

- 10. babydetect.com [babydetect.com]

- 11. metabolicsupportuk.org [metabolicsupportuk.org]

- 12. Fructose-1,6-Bisphosphatase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

FBPase-1 as a Therapeutic Target for Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructose-1,6-bisphosphatase 1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, the metabolic process responsible for endogenous glucose production. In metabolic diseases such as type 2 diabetes mellitus (T2DM), excessive hepatic gluconeogenesis is a primary contributor to hyperglycemia. Consequently, the targeted inhibition of FBPase-1 has emerged as a promising therapeutic strategy to ameliorate high blood glucose levels. This technical guide provides an in-depth overview of FBPase-1 as a therapeutic target, including its role in metabolic regulation, the mechanism of its inhibitors, quantitative data from preclinical and clinical studies, detailed experimental protocols for its assessment, and visualizations of the key signaling pathways and experimental workflows.

The Role of FBPase-1 in Metabolic Diseases

FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a critical step in the synthesis of glucose from non-carbohydrate precursors.[1] Dysregulation of this pathway is a hallmark of several metabolic disorders.

-

Type 2 Diabetes Mellitus (T2DM): In patients with T2DM, hepatic glucose production is excessively high, contributing significantly to fasting and postprandial hyperglycemia.[2][3] FBPase-1 is a key control point in this process, making it an attractive target for pharmacological intervention to reduce glucose overproduction.[4]

-

Obesity and Non-alcoholic Fatty Liver Disease (NAFLD): FBPase-1 is also implicated in the metabolic dysregulation associated with obesity and NAFLD.[5] Altering its activity may offer a novel approach to managing the complex metabolic imbalances characteristic of these conditions.[6]

Mechanism of FBPase-1 Inhibition

The primary strategy for targeting FBPase-1 involves the development of inhibitors that modulate its enzymatic activity. These inhibitors can be classified based on their mechanism of action.

-

Allosteric Inhibition: FBPase-1 is naturally regulated by allosteric inhibitors, most notably adenosine (B11128) monophosphate (AMP).[6] When cellular energy levels are low (high AMP), FBPase-1 is inhibited to prevent the energetically costly process of gluconeogenesis. Many synthetic FBPase-1 inhibitors are designed as AMP mimetics, binding to the allosteric site to induce a conformational change that reduces the enzyme's catalytic activity.[2]

-

Competitive Inhibition: While less common for therapeutic development, competitive inhibitors that bind to the active site of FBPase-1 also exist.

The inhibition of FBPase-1 leads to a direct reduction in the rate of hepatic glucose production, thereby lowering blood glucose levels. This mechanism is distinct from many existing antidiabetic medications that primarily target insulin (B600854) resistance or secretion.[2]

Data Presentation: Efficacy of FBPase-1 Inhibitors

A number of FBPase-1 inhibitors have been evaluated in preclinical and clinical studies. The following tables summarize the quantitative data on their efficacy.

| Inhibitor | Target | IC50 | Study Type | Key Findings | Reference(s) |

| MB05032 | Human Liver FBPase-1 | 16 nM | In Vitro | Potent inhibitor of FBPase-1. | [2][6] |

| Rat Liver FBPase-1 | 61 nM | In Vitro | Demonstrates cross-species activity. | [6] | |

| CS-917 (prodrug of MB05032) | FBPase-1 (in vivo) | - | Animal (ZDF Rats) | Inhibited gluconeogenesis by 70% and reduced blood glucose by >200 mg/dL. | [7] |

| FBPase-1 (in vivo) | - | Animal (ZDF Rats) | Chronic treatment delayed hyperglycemia and preserved pancreatic function. | [8] | |

| MB07803 | FBPase-1 (in vivo) | - | Clinical Trial (Phase II) | Dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels. Statistically significant reductions in fasting plasma glucose at higher doses. | [6] |

| Generic FBPase-1 Inhibitor (Benzoxazolo-sulfonamide) | Human FBPase-1 | 3.4 µM | In Vitro | Cell-permeable allosteric inhibitor. | |

| Rat Hepatoma Cells | 6.6 µM | In Vitro | Blocked glucose production in a cellular model. |

Signaling Pathways and Experimental Workflows

Gluconeogenesis Pathway and FBPase-1 Regulation

The following diagram illustrates the central role of FBPase-1 in the gluconeogenesis pathway and its allosteric regulation by AMP.

Allosteric Inhibition of FBPase-1

This diagram illustrates the mechanism of allosteric inhibition of the FBPase-1 tetramer by AMP or a mimetic inhibitor.

Experimental Workflow: FBPase-1 Inhibitor Screening

The following workflow outlines a typical process for screening and characterizing FBPase-1 inhibitors.

Experimental Protocols

FBPase-1 Enzyme Activity Assay (Colorimetric)

This protocol is a generalized method for determining FBPase-1 activity in a sample.

Principle: FBPase-1 hydrolyzes fructose-1,6-bisphosphate (F1,6BP) to fructose-6-phosphate (F6P). F6P is then converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase. G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

MgCl2 (e.g., 5 mM)

-

Fructose-1,6-bisphosphate (F1,6BP) solution

-

Phosphoglucose isomerase (PGI)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+

-

Enzyme source (e.g., purified FBPase-1, cell lysate)

-

Test inhibitor compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Tris-HCl buffer, MgCl2, NADP+, PGI, and G6PDH.

-

Prepare Reactions: To each well of a 96-well plate, add the reagent mix.

-

Add Inhibitor: Add the desired concentration of the test inhibitor or vehicle control to the appropriate wells.

-

Add Enzyme: Add the enzyme source to each well to initiate the reaction.

-

Add Substrate: Start the reaction by adding the F1,6BP solution to each well.

-

Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for a specified period (e.g., 15-30 minutes).

-

Calculate Activity: The rate of NADPH production is proportional to the FBPase-1 activity and is determined from the linear portion of the absorbance versus time curve.

Cellular Glucose Production Assay in HepG2 Cells

This protocol describes a method to assess the effect of FBPase-1 inhibitors on glucose production in a human hepatoma cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Glucose-free DMEM

-

Sodium Lactate (B86563) and Sodium Pyruvate

-

Test inhibitor compounds

-

Phosphate-Buffered Saline (PBS)

-

Glucose assay kit (e.g., glucose oxidase-based)

-

Multi-well cell culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Seed HepG2 cells in a multi-well plate at a predetermined density and allow them to adhere and grow to confluency.

-

Serum Starvation: Before the assay, wash the cells with PBS and incubate in serum-free medium for a specified period (e.g., 12-24 hours) to synchronize the cells.

-

Inhibitor Treatment: Replace the serum-free medium with fresh serum-free medium containing the test inhibitor or vehicle control and incubate for a desired duration.

-

Induction of Gluconeogenesis: Wash the cells with PBS and replace the medium with glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).[9]

-

Incubation: Incubate the cells for a defined period (e.g., 3-6 hours) to allow for glucose production.

-

Sample Collection: Collect the supernatant from each well.

-

Glucose Measurement: Measure the glucose concentration in the collected supernatant using a commercially available glucose assay kit according to the manufacturer's instructions.

-

Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the glucose production data.

Conclusion and Future Directions

FBPase-1 remains a highly viable and promising target for the treatment of metabolic diseases, particularly type 2 diabetes. The direct inhibition of hepatic glucose overproduction addresses a core pathophysiological defect in this disease. Preclinical and early clinical data for FBPase-1 inhibitors have been encouraging, demonstrating significant glucose-lowering effects.

Future research and development in this area should focus on:

-

Optimizing inhibitor specificity and pharmacokinetic profiles: To minimize off-target effects and improve dosing convenience.

-

Exploring combination therapies: Investigating the synergistic effects of FBPase-1 inhibitors with existing antidiabetic agents that have complementary mechanisms of action.

-

Evaluating long-term safety and efficacy: Conducting larger and longer-duration clinical trials to establish the long-term benefits and safety profile of this drug class.

-

Investigating the role of FBPase-1 in other metabolic diseases: Further elucidating the therapeutic potential of FBPase-1 inhibition in obesity, NAFLD, and related metabolic disorders.

The continued exploration of FBPase-1 as a therapeutic target holds the potential to deliver a new class of effective and safe medications for the management of metabolic diseases.

References

- 1. content.abcam.com [content.abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]

- 5. Early Fasting Serum Glucose or Weight Reduction With Tirzepatide and Metabolic Outcomes in People With Type 2 Diabetes: A Post Hoc Analysis of the SURPASS Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]

- 7. mdpi.com [mdpi.com]

- 8. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of FBPase-1 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic and bioavailability data currently available for inhibitors of Fructose-1,6-bisphosphatase (FBPase-1), a key enzyme in gluconeogenesis. Due to the limited publicly available data on a singular compound designated "FBPase-1 inhibitor-1," this paper will focus on a well-characterized example, the prodrug CS-917 (also known as MB06322), and its active metabolite, MB05032. This approach allows for a comprehensive examination of the absorption, distribution, metabolism, and excretion (ADME) properties characteristic of this class of therapeutic agents.

Executive Summary

FBPase-1 inhibitors are a promising class of drugs for the treatment of type 2 diabetes due to their ability to directly reduce excessive hepatic glucose production. A significant challenge in the development of these inhibitors has been achieving adequate oral bioavailability. The active compounds, such as MB05032, are often phosphonic acids which typically exhibit poor absorption from the gastrointestinal tract. To overcome this, a prodrug strategy has been successfully employed, with CS-917 serving as a prime example. Oral administration of CS-917 leads to its conversion to the active inhibitor MB05032, demonstrating satisfactory oral bioavailability and dose-dependent efficacy in preclinical models.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the FBPase-1 inhibitor prodrug CS-917 and its active form MB05032, as well as a second-generation inhibitor, MB07803.

Table 1: In Vitro Inhibitory Activity of MB05032

| Enzyme Source | IC50 (nM) |

| Human Liver FBPase | 16 ± 1.5[1] |

| Rat Liver FBPase | 61 ± 14[1] |

Table 2: Oral Bioavailability of FBPase Inhibitors

| Compound | Species | Oral Bioavailability (%) |

| MB05032 | Animals | <2[1] |

| CS-917 (MB06322) | Rats | >20[1] |

Table 3: Pharmacokinetic Parameters of MB06322 and MB07803 in Cynomolgus Monkeys

| Drug | AUC (µg·h/L) | T1/2 (h) | Cmax (µg/mL) | Tmax (h) |

| MB06322 | Data not available | Data not available | Data not available | Data not available |

| MB07803 | Data not available | Data not available | Data not available | Data not available |

Note: While a comparative pharmacokinetic study in cynomolgus monkeys is mentioned, specific quantitative data for AUC, T1/2, Cmax, and Tmax were not available in the reviewed literature.[2]

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of CS-917 and MB05032.

In Vitro FBPase Inhibition Assay

Objective: To determine the in vitro potency of MB05032 against human and rat liver FBPase.

Methodology:

-

Enzyme Source: Recombinant human or rat liver FBPase.

-

Assay Principle: A coupled-enzyme assay was utilized. The product of the FBPase reaction, fructose-6-phosphate, is converted to 6-phosphogluconate by phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP+ to NADPH.

-

Detection: The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Data Analysis: IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, were calculated from dose-response curves.

Animal Pharmacokinetic Studies

Objective: To determine the oral bioavailability and pharmacokinetic profile of CS-917 in rats.

Methodology:

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats were used as a model for type 2 diabetes.[1]

-

Dosing:

-

Blood Sampling: Blood samples were collected at various time points post-dosing to determine the plasma concentrations of CS-917 and its metabolite, MB05032.

-

Analytical Method: Plasma concentrations of the compounds were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability. Oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the active compound (MB05032).

In Vivo Efficacy Studies

Objective: To assess the dose-dependent glucose-lowering effect of orally administered CS-917.

Methodology:

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats.[1]

-

Study Design: Animals were administered single oral doses of CS-917.[1]

-

Endpoint: Plasma glucose levels were monitored over time to assess the hypoglycemic effect of the treatment.[1]

-

Results: Oral administration of CS-917 resulted in a dose-dependent decrease in plasma glucose levels, with maximal effects observed between 2.5 and 5 hours after administration.[1]

Signaling Pathways and Experimental Workflows

FBPase-1 in the Gluconeogenesis Pathway

Fructose-1,6-bisphosphatase is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. Inhibition of FBPase-1 reduces the overall rate of hepatic glucose production.

Caption: FBPase-1 catalyzes a key step in gluconeogenesis.

Prodrug Activation and Pharmacokinetic Workflow

The prodrug CS-917 is designed to overcome the poor oral bioavailability of the active FBPase-1 inhibitor MB05032. Following oral administration, CS-917 undergoes enzymatic conversion to MB05032.

Caption: Workflow of CS-917 from administration to effect.

Conclusion

The development of orally bioavailable FBPase-1 inhibitors has been significantly advanced through the use of prodrug strategies. CS-917, a prodrug of the potent inhibitor MB05032, demonstrates the success of this approach by achieving adequate systemic exposure and dose-dependent glucose-lowering effects in preclinical models. The data presented in this guide highlight the critical pharmacokinetic and metabolic considerations in the design and evaluation of this important class of antidiabetic agents. Further research, including the public dissemination of detailed pharmacokinetic data from clinical trials, will be crucial for the continued development and optimization of FBPase-1 inhibitors for the treatment of type 2 diabetes.

References

The Nexus of Metabolism and Signaling: A Technical Guide to Cellular Pathways Regulated by FBPase-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase 1 (FBPase-1 or FBP1) is a key enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2][3] While its canonical role in glucose homeostasis is well-established, a growing body of evidence has unveiled its non-canonical, enzyme-activity-independent functions, positioning FBP1 as a critical regulator of diverse cellular signaling pathways, particularly in the context of cancer.[2][3][4] Dysregulation of FBP1 expression and activity is frequently observed in various malignancies, where its loss is often associated with a metabolic switch towards aerobic glycolysis (the Warburg effect), enhanced cell proliferation, migration, and resistance to therapy.[3][5] This guide provides an in-depth technical overview of the core cellular pathways modulated by FBPase-1 inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks involved.

Core Cellular Pathways Regulated by FBPase-1

Inhibition of FBPase-1, either through pharmacological agents or genetic silencing, elicits a cascade of downstream effects by impinging on several critical signaling pathways. These interactions are often complex and can be independent of its enzymatic activity.

HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels and plays a pivotal role in tumor progression by promoting angiogenesis, metabolic adaptation, and metastasis.[2] FBP1 has been shown to function as a negative regulator of HIF-1α.[6][7] This regulation can occur through a direct, non-enzymatic interaction between FBP1 and the inhibitory domain of HIF-1α, which prevents its nuclear activity.[4]

Inhibition of FBP1 leads to the stabilization and activation of HIF-1α, even under normoxic conditions. This, in turn, upregulates the expression of HIF-1α target genes involved in glycolysis, such as glucose transporter 1 (GLUT1), pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), and lactate (B86563) dehydrogenase A (LDHA), as well as vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[2][6]

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. FBP1 has been shown to suppress mTOR signaling. Mechanistically, FBP1 can increase the levels of FBXW7, an E3 ubiquitin ligase, which in turn promotes the ubiquitination and subsequent degradation of mTOR.[2][3] Therefore, inhibition of FBP1 leads to increased mTOR activity, promoting glycolysis and cell survival, and can contribute to resistance to therapies like radiation.[2]

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. FBP1 can interact with the p65 subunit of NF-κB, and this interaction is modulated by post-translational modifications. For instance, phosphorylation of FBP1 by PIM2 kinase can abrogate its interaction with p65, leading to increased p65 stability and transcriptional activity.[3] This in turn can upregulate NF-κB target genes like PD-L1, promoting tumor immune evasion.[3] Thus, in certain contexts, inhibition of the FBP1-p65 interaction can promote tumorigenesis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Overexpression of FBP1 has been shown to inhibit the Wnt/β-catenin signaling pathway, leading to reduced proliferation and metastasis of cancer cells.[8] Conversely, FBPase-1 inhibition would be expected to activate this pathway, promoting tumorigenesis.

Notch Signaling Pathway

The Notch signaling pathway is involved in cell fate decisions, proliferation, and apoptosis. FBP1 has been found to inhibit the activation of the Notch1 signaling pathway. It can interact with the Notch1 intracellular domain (NICD1) and the E3 ubiquitin ligase FBXW7 to promote the degradation of NICD1, independent of its enzymatic activity.[4] Inhibition of FBP1 would therefore lead to the stabilization of NICD1 and activation of Notch signaling, which is associated with cancer stem cell-like properties.[4]

Quantitative Data on FBPase-1 Inhibition

The following tables summarize quantitative data from various studies on the effects of FBPase-1 modulation.

Table 1: IC50 Values of FBPase-1 Inhibitors

| Inhibitor | Target | IC50 Value | Cell Line/Enzyme Source | Reference |

| MB05032 | Human FBPase-1 | 16 nM | Recombinant Human FBPase-1 | [1][9] |

| MB05032 | Rat FBPase-1 | 61 nM | Recombinant Rat FBPase-1 | [6][9] |

| FBPase-1 Inhibitor (CAS 883973-99-7) | Human FBPase-1 | 3.4 µM | Recombinant Human FBPase-1 | [2][10] |

| FBPase-1 Inhibitor (CAS 883973-99-7) | Rat Hepatoma Cells | 6.6 µM | Nutrient-starved rat hepatoma cells | [10] |

| AMP | Human FBPase-1 | 1 µM | Recombinant Human FBPase-1 | [9] |

| 4-(2-aminothiazol-5-yl)phenol (10b) | Pig Kidney FBPase | 1.1 ± 0.1 µM | Purified Pig Kidney FBPase | [11] |

| Compound 4c | Pig Kidney FBPase | 6 ± 0.5 µM | Purified Pig Kidney FBPase | [11] |

| Compound 15 | Pig Kidney FBPase | 1.5 µM | Purified Pig Kidney FBPase | [12] |

| Compound 15 | Human Liver FBPase | 8.1 µM | Purified Human Liver FBPase | [12] |

| Compound 16 | Pig Kidney FBPase | 5.0 µM | Purified Pig Kidney FBPase | [12] |

| Compound 16 | Human Liver FBPase | 6.0 µM | Purified Human Liver FBPase | [12] |

Table 2: Effects of FBPase-1 Overexpression on Cancer Cell Phenotypes

| Cell Line | Cancer Type | Effect | Quantitative Change | Reference |

| MDA-MB-468 | Breast Cancer | Reduced Cell Growth | p < 0.05 | [6][7] |

| MDA-MB-468 | Breast Cancer | Reduced Cell Migration | p < 0.05 | [6][7] |

| MDA-MB-468 | Breast Cancer | Reduced Glucose Consumption | p < 0.05 | [6][7] |

| MDA-MB-468 | Breast Cancer | Reduced Lactate Production | p < 0.05 | [6][7] |

| HuH7 | Hepatocellular Carcinoma | Inhibited Xenograft Tumor Growth | Significant reduction in tumor volume | [11] |

| HuH7 | Hepatocellular Carcinoma | Decreased Glucose Uptake | Significant decrease | [11] |

| HuH7 | Hepatocellular Carcinoma | Decreased Lactate Secretion | Significant decrease | [11] |

| A2780, SKOV3 | Ovarian Cancer | Suppressed Cell Growth | Significant reduction in colony formation | [6] |

| A2780, SKOV3 | Ovarian Cancer | Decreased Migration & Invasion | Significant reduction in transwell assay | [6] |

| A2780, SKOV3 | Ovarian Cancer | Reduced Glucose Uptake & Lactate Production | p < 0.05 | [6] |

| RBE, HCCC-9801 | Cholangiocarcinoma | Inhibited Proliferation & Colony Formation | Significant reduction | [10] |

| RBE, HCCC-9801 | Cholangiocarcinoma | Decreased Migration & Invasion | Significant reduction | [10] |

Table 3: Effects of FBPase-1 Overexpression on Gene Expression